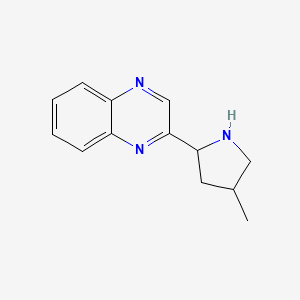

2-(4-Methylpyrrolidin-2-yl)quinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15N3 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

2-(4-methylpyrrolidin-2-yl)quinoxaline |

InChI |

InChI=1S/C13H15N3/c1-9-6-12(14-7-9)13-8-15-10-4-2-3-5-11(10)16-13/h2-5,8-9,12,14H,6-7H2,1H3 |

InChI Key |

KVVVXHIYDLNGAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NC1)C2=NC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations for 2 4 Methylpyrrolidin 2 Yl Quinoxaline

Retrosynthetic Analysis of the 2-(4-Methylpyrrolidin-2-yl)quinoxaline Framework

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com This process involves breaking bonds to identify key precursors and strategic reactions. youtube.com

Identification of Key Disconnection Points and Precursor Design

For this compound, several logical disconnection points can be identified to guide the synthetic strategy. The primary disconnections are:

C-N Bond Disconnection: The bond connecting the pyrrolidine (B122466) ring to the quinoxaline (B1680401) ring is a prime candidate for disconnection. This approach simplifies the molecule into two key fragments: an activated quinoxaline derivative and 4-methylpyrrolidine. This strategy leads to considering methods like nucleophilic aromatic substitution (SNAr).

Quinoxaline Ring Disconnection: The quinoxaline ring itself can be disconnected via the classic synthetic route, breaking the two C-N bonds of the pyrazine (B50134) ring. This leads back to o-phenylenediamine (B120857) and a dicarbonyl compound bearing the 4-methylpyrrolidin-2-yl substituent. chim.itresearchgate.net

Pyrrolidine Ring Disconnection: The pyrrolidine ring can be formed through cycloaddition reactions. This involves disconnecting two C-C bonds within the five-membered ring, suggesting a 1,3-dipolar cycloaddition approach where a quinoxaline-containing dipolarophile reacts with an azomethine ylide precursor. rsc.orgwikipedia.org

These disconnections lead to the design of three main classes of precursors:

For SNAr: 2-Haloquinoxaline (e.g., 2-chloroquinoxaline) and 4-methylpyrrolidine.

For Condensation: o-Phenylenediamine and (4-methylpyrrolidin-2-yl)glyoxal or a similar α-dicarbonyl equivalent.

For Cycloaddition: A vinyl- or alkene-substituted quinoxaline and a precursor to an azomethine ylide, such as an amino acid and an aldehyde. acs.org

Direct Synthesis Approaches for Quinoxaline-Pyrrolidine Linkages

Several forward synthetic methodologies can be employed to construct the target molecule, based on the precursors identified during retrosynthetic analysis.

Condensation Reactions Involving o-Phenylenediamines and Dicarbonyl Equivalents

The most traditional and widely used method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. chim.it In the context of the target molecule, this would involve the reaction of o-phenylenediamine with a (4-methylpyrrolidin-2-yl)-substituted α-dicarbonyl species.

The reaction proceeds via a double condensation to form the pyrazine ring. A variety of catalysts and reaction conditions have been developed to promote this transformation, enhancing yield and simplifying purification. researchgate.net While the direct synthesis using a pre-formed pyrrolidinyl dicarbonyl is conceptually straightforward, the stability and accessibility of such a precursor can be challenging. Alternative dicarbonyl equivalents, such as α-haloketones, can also be used in reactions with o-phenylenediamines to yield quinoxalines. chim.itrsc.org

Table 1: Catalysts and Conditions for Quinoxaline Synthesis via Condensation

| Catalyst | Solvent | Temperature | Yield Range | Reference |

| Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) | Water | Room Temp | up to 98% | researchgate.net |

| Iodine (I₂) | DMSO | Room Temp | 80-90% | chim.it |

| HClO₄·SiO₂ | Dichloromethane | Reflux | Excellent | chim.it |

| Silver Nitrate (AgNO₃) | Ethanol | Reflux | Good | researchgate.net |

| Trimethylsilyl chloride | Water | Room Temp | High | rsc.org |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Quinoxaline Functionalization

Nucleophilic aromatic substitution (SNAr) offers a powerful and direct route to functionalize the quinoxaline ring. researchgate.net This strategy involves the reaction of a quinoxaline bearing a good leaving group at the C2 position, such as a halogen, with a nucleophile. rsc.org For the synthesis of this compound, this translates to the reaction of 2-chloroquinoxaline (B48734) with 4-methylpyrrolidine.

The quinoxaline ring is inherently electron-deficient, which facilitates nucleophilic attack. masterorganicchemistry.com The presence of the nitrogen atoms activates the ring towards substitution, particularly at the C2 and C3 positions. The reaction typically proceeds through a Meisenheimer intermediate, a negatively charged species stabilized by the aromatic system. masterorganicchemistry.comyoutube.com The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring and the nature of the solvent. masterorganicchemistry.comnih.gov The reaction of various cyclic amines in SNAr displacements has been studied, demonstrating the viability of this approach. researchgate.net

Table 2: Factors Influencing SNAr on Heteroaromatic Rings

| Factor | Effect on Reaction Rate | Explanation | Reference |

| Leaving Group | F > Cl > Br > I | The rate-determining step is the nucleophilic attack, not C-X bond cleavage. More electronegative halogens enhance the electrophilicity of the carbon center. | masterorganicchemistry.com |

| Ring Substituents | Electron-withdrawing groups (e.g., -NO₂) accelerate the reaction. | EWGs stabilize the negative charge in the Meisenheimer intermediate. | masterorganicchemistry.comnih.gov |

| Nucleophile | Stronger nucleophiles react faster. | A more potent nucleophile lowers the activation energy for the initial attack. | nih.gov |

| Solvent | Polar aprotic solvents are often preferred. | These solvents can solvate the cation but not the nucleophile, increasing its reactivity. | nih.gov |

Pyrrolidine Ring Construction Methodologies

An alternative to attaching a pre-existing pyrrolidine ring is to construct it directly onto the quinoxaline scaffold. This can be achieved through various ring-forming reactions, with 1,3-dipolar cycloaddition being a particularly powerful method. researchgate.netnih.govnih.gov

The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile is a highly efficient method for constructing substituted pyrrolidine rings, often with excellent control over stereochemistry. rsc.orgnih.govacs.org Azomethine ylides are 1,3-dipoles that can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde, followed by decarboxylation. wikipedia.orgacs.orgnih.govmdpi.com

To synthesize this compound using this approach, a 2-vinylquinoxaline (B8786062) would serve as the dipolarophile. This would react with an azomethine ylide generated, for example, from the reaction of an appropriate aldehyde and an amino acid. The reaction would create the substituted pyrrolidine ring in a single, convergent step. The regioselectivity and stereoselectivity of the cycloaddition can often be controlled by using metal catalysts or chiral auxiliaries. nih.govtandfonline.com Another approach involves the reaction of a quinoxalinium N-ylide with an alkene, which can lead to the formation of fused pyrrolo[1,2-a]quinoxaline (B1220188) systems. researchgate.netacs.org

Table 3: Common Methods for Azomethine Ylide Generation

| Precursor Method | Reagents | Key Features | Reference |

| Decarboxylation | α-Amino acid + Aldehyde | Generates non-stabilized ylides; CO₂ is the only byproduct. | acs.org |

| Condensation | Secondary α-amino ester + Aldehyde | Simple method to generate stabilized ylides. | acs.orgmdpi.com |

| Aziridine Ring Opening | Substituted Aziridine | Can be achieved thermally or photochemically to give specific ylide geometries. | nih.gov |

| N-Metalation | Imines of α-amino esters + Metal catalyst (e.g., Ag(I), Cu(I)) | Allows for catalytic, enantioselective cycloadditions. | acs.orgmdpi.com |

Modern Synthetic Techniques in the Preparation of this compound

The synthesis of quinoxaline derivatives has evolved significantly, with modern techniques offering improved efficiency, selectivity, and greener profiles compared to traditional methods.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. asianpubs.orgnih.gov This technique has been successfully applied to the synthesis of various quinoxaline derivatives. udayton.edu The use of microwave irradiation can facilitate key bond-forming reactions, such as the condensation of o-phenylenediamines with α-dicarbonyl compounds, a fundamental step in quinoxaline synthesis. mdpi.com While specific examples for this compound are not detailed in the provided results, the general applicability of microwave-assisted synthesis to quinoxaline and related heterocyclic systems is well-established. organic-chemistry.orgresearchgate.net For instance, a solvent-free microwave-assisted methodology for quinoxaline derivatives has been reported to produce high yields in just 5 minutes. udayton.edu Another study details a one-pot microwave-assisted synthesis of 2,4-dichloroquinolines, highlighting the efficiency of this method. asianpubs.org

Chemo- and Regioselective Synthesis Approaches

Achieving chemo- and regioselectivity is a critical aspect of synthesizing complex molecules like this compound. Regioselective synthesis ensures the formation of the desired constitutional isomer, which is crucial for biological activity. For example, the regioselective synthesis of asymmetrically substituted 2-quinoxalinol salen ligands has been achieved by reacting diamino-2-quinoxalinols with salicylaldehyde (B1680747) derivatives, yielding a single isomer in good yield. nih.gov While the direct regioselective synthesis of this compound is not explicitly described in the provided search results, the synthesis of varied functionalized hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones demonstrates the successful application of regioselective reactions in related heterocyclic systems. mdpi.com These approaches often rely on the careful choice of starting materials, catalysts, and reaction conditions to control the outcome of the reaction.

Stereoselective Synthesis of Pyrrolidine Moieties

The pyrrolidine ring in this compound contains a stereocenter at the 4-position, making stereoselective synthesis a key consideration for obtaining enantiomerically pure compounds. The stereochemistry of substituents on the pyrrolidine ring can significantly influence the biological activity of the final molecule. A stereoselective approach for the synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine, a key intermediate, has been described. elsevier.com This method utilizes a one-pot reduction and regioselective cyclization of an azidoditosyl derivative. elsevier.com Furthermore, stereodivergent and stereoselective methods have been developed for the synthesis of cis- and trans-4-substituted prolinols, which are valuable precursors for substituted pyrrolidines. elsevierpure.com These syntheses often employ diastereoselective hydrogenation using catalysts like Pd/C or Crabtree's catalyst to control the stereochemistry. elsevierpure.com

Derivatization Strategies for Analogues of this compound

The development of analogues through derivatization is a common strategy in drug discovery to optimize the pharmacological profile of a lead compound.

Modifications to the Quinoxaline Core

Modifications to the quinoxaline core can lead to significant changes in the biological activity of the resulting analogues. A variety of substituents can be introduced onto the quinoxaline ring system to explore structure-activity relationships (SAR). For example, the synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives involved the incorporation of a piperazine (B1678402) moiety at different positions of the heterocyclic core. nih.gov The synthesis of various quinoxaline derivatives often starts from substituted o-phenylenediamines, allowing for the introduction of a range of functional groups onto the benzene (B151609) portion of the quinoxaline ring. nih.gov The reaction of o-phenylenediamine with α-ketocarboxylic acids is a common method for preparing quinoxalines. nih.gov

| Starting Material | Reagent | Product | Reference |

| o-phenylenediamine | Ethyl pyruvate | 3-Methylquinoxalin-2(1H)-one | nih.gov |

| o-phenylenediamine | Glyoxylic acid | 2(1H)-quinoxalinone | nih.gov |

| Substituted o-phenylenediamines | Oxalic acid | Quinoxaline-2,3(1H,4H)-dione | nih.gov |

These initial products can then be further modified. For instance, chlorination with reagents like POCl₃ can provide reactive intermediates for subsequent coupling reactions. nih.govnih.gov

Substituent Variations on the Pyrrolidine Moiety

Varying the substituents on the pyrrolidine moiety offers another avenue for creating diverse analogues of this compound. The synthesis of new quinoxaline derivatives often involves the reaction of a chlorinated quinoxaline precursor with different amines, including substituted pyrrolidines. nih.gov For instance, thiourea (B124793) and urea (B33335) derivatives of quinoxalines have been synthesized by reacting intermediate amino compounds with various isothiocyanates and isocyanates. nih.gov This approach allows for the introduction of a wide range of substituents at the pyrrolidine nitrogen, potentially influencing the compound's interaction with biological targets.

| Quinoxaline Intermediate | Reagent | Product Class | Reference |

| Amino-quinoxaline | Phenyl isothiocyanate | Thiourea derivatives | nih.gov |

| Amino-quinoxaline | Phenyl isocyanate | Urea derivatives | nih.gov |

| Amino-quinoxaline | p-Chloro, m-methyl, or m-methoxyphenyl isocyanates | Substituted urea derivatives | nih.gov |

Exploration of Linker Structures and Isosteric Replacements

In the optimization of lead compounds such as this compound, medicinal chemists employ various strategies to enhance potency, selectivity, and pharmacokinetic properties. Two powerful and interrelated approaches are the exploration of different linker structures and the application of isosteric and bioisosteric replacements. nih.govu-strasbg.fr These strategies allow for systematic modification of the core scaffold to probe interactions with biological targets and to address potential liabilities in drug development. nih.govencyclopedia.pub

Linker Structures in Quinoxaline Derivatives

Linkers are chemical moieties that connect a pharmacophore, like the quinoxaline-pyrrolidine core, to another functional group or scaffold. The choice of linker can significantly influence a molecule's spatial arrangement, flexibility, and physicochemical properties. Research on quinoxaline-based compounds has revealed a variety of linker types used to modulate biological activity. nih.govnih.gov While the parent compound this compound lacks a linker, it can be readily functionalized, typically on the quinoxaline ring, to incorporate these connecting units.

Commonly explored linkers for quinoxaline scaffolds include amides, ureas, thioureas, and sulfonamides. nih.govnih.gov For instance, linking pharmacophoric groups to a quinoxaline core via these functionalities has been a strategy in the design of novel anti-proliferative agents. nih.gov The synthesis of quinoxaline-based compounds featuring amide, urea, and thiourea moieties has been reported as a promising approach for developing kinase inhibitors. nih.gov

The sulfonamide group (-SO₂NH-) is a particularly prevalent linker in quinoxaline chemistry, giving rise to derivatives with a broad spectrum of biological activities, including anticancer and antimicrobial effects. mdpi.com The synthesis of quinoxaline sulfonamides can be achieved by treating a substituted quinoxaline with chlorosulfonic acid to produce a sulfonyl chloride intermediate, which is then reacted with various amines. mdpi.comresearchgate.net Beyond these flexible linkers, more rigid structures like the 2,4'-biphenylene linker have been used to create V-shaped push-pull derivatives for applications in materials science, demonstrating the versatility of linker chemistry. nih.gov A recent study also detailed the design of hybrid compounds containing a quinoxaline, a pyrrolidine, and an azo bridge (-N=N-) to generate novel antimicrobial agents. nih.gov

| Linker Type | General Structure | Context/Application | Reference |

|---|---|---|---|

| Sulfonamide | -SO₂-NH-R | Used to create anticancer, anti-inflammatory, and antimicrobial agents. | nih.govmdpi.comrsc.org |

| Amide | -CO-NH-R | Incorporated in anticancer agents, often as kinase inhibitors. | nih.govnih.gov |

| Urea/Thiourea | -NH-CO-NH-R / -NH-CS-NH-R | Utilized in the design of kinase inhibitors for cancer therapy. | nih.govnih.gov |

| Azo Bridge | -N=N-R | Connects quinoxaline to other scaffolds to create hybrid antimicrobial agents. | nih.gov |

| Biphenylene | -C₆H₄-C₆H₄-R | A rigid linker used to synthesize V-shaped molecules with specific photophysical properties. | nih.gov |

Isosteric and Bioisosteric Replacements

Bioisosterism involves substituting one atom or group within a molecule for another with similar physical or chemical properties, with the goal of retaining or improving biological activity while modifying other characteristics like metabolic stability or toxicity. encyclopedia.pubacs.org This principle can be applied by replacing an entire scaffold ("scaffold hopping") or by substituting smaller functional groups. u-strasbg.frresearchgate.net

The quinoxaline scaffold itself can be considered a bioisostere of other aromatic systems like naphthalene (B1677914) and quinoline. nih.gov Its structural isomers, including quinazoline, phthalazine, and cinnoline, are classical examples of potential isosteric replacements. nih.govresearchgate.net The strategic replacement of the quinoxaline ring with such bioisosteres can lead to novel chemical entities with modulated target interactions and intellectual property profiles. For example, condensed quinazolines are actively studied for the development of new bioactive compounds. nih.gov In some contexts, even more distinct heterocyclic systems like nih.govmdpi.comrsc.orgoxadiazolo[3,4-b]pyrazine serve as functional replacements for the quinoxaline ring. nih.gov

The pyrrolidine ring is also a versatile scaffold with significant interest in drug discovery due to its three-dimensional structure and the stereochemical possibilities it introduces. nih.gov Isosteric replacement of the 4-methylpyrrolidine moiety could involve other saturated five- or six-membered heterocycles, such as piperidine, morpholine, or piperazine, to alter basicity, polarity, and conformational preferences.

| Original Scaffold | Bioisosteric Scaffold | Structural Similarity | Reference |

|---|---|---|---|

| Quinoxaline | Quinazoline | Isomer (benzodiazine) | nih.govresearchgate.net |

| Quinoxaline | Phthalazine | Isomer (benzodiazine) | nih.govresearchgate.net |

| Quinoxaline | Cinnoline | Isomer (benzodiazine) | nih.gov |

| Quinoxaline | Quinoline | Bioisosteric relationship (Naphthalene analog) | nih.govnih.gov |

| Quinoxaline | Naphthalene | Aromatic bicyclic core | nih.gov |

Beyond scaffold hopping, non-classical isosteric replacements of key functional groups are a cornerstone of modern medicinal chemistry. A prominent example is the substitution of an amide bond with a 1,2,3-triazole ring. unimore.it This five-membered heterocycle is an effective amide mimic because it possesses a similar size, planarity, and dipole moment, and can participate in hydrogen bonding. unimore.itnih.gov The 1,4-disubstituted 1,2,3-triazole is considered a good isostere of a trans-amide bond, while the 1,5-disubstituted version can mimic a cis-amide bond. nih.govnih.gov This replacement offers a significant advantage: the triazole ring is metabolically much more stable than an amide bond, which is susceptible to enzymatic hydrolysis. unimore.it Therefore, in derivatives of this compound that utilize an amide linker, replacing this linker with a triazole ring represents a rational design strategy to improve pharmacokinetic stability. mdpi.comrsc.org

| Functional Group | Structure | Key Features | Reference |

|---|---|---|---|

| Amide (trans) | -CO-NH- | Planar, H-bond donor/acceptor, susceptible to hydrolysis. | unimore.itnih.gov |

| 1,4-Disubstituted 1,2,3-Triazole | -C₂HN₃- | Planar, stable to hydrolysis, mimics dipole and H-bonding of a trans-amide. | unimore.itnih.govnih.gov |

Computational Chemistry and Molecular Modeling Studies of 2 4 Methylpyrrolidin 2 Yl Quinoxaline

Quantum Chemical Calculations for Electronic Structure Analysis

There is no published research on the quantum chemical calculations performed specifically for 2-(4-Methylpyrrolidin-2-yl)quinoxaline. Such studies, which are fundamental to understanding the electronic properties of a molecule, would typically involve methods like Density Functional Theory (DFT) to calculate parameters such as:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for determining the molecule's reactivity, kinetic stability, and electronic transitions.

Molecular Electrostatic Potential (MEP) maps: These maps would visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack.

Dipole moment and polarizability: These properties would provide insights into the molecule's behavior in electric fields and its intermolecular interactions.

Without experimental or theoretical data, a detailed analysis of the electronic structure of this compound cannot be provided at this time.

Molecular Docking Simulations for Receptor Interaction Profiling

Specific molecular docking studies for this compound have not been reported in the scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Ligand-Target Binding Modes and Affinities

There are no available studies that predict the binding modes or calculate the binding affinities of this compound with any specific biological target. Such research would be invaluable in identifying potential therapeutic targets and understanding the molecular basis of the compound's hypothetical activity.

Identification of Key Amino Acid Residues in Binding Pockets

As no docking studies have been published, the key amino acid residues that might be involved in the binding of this compound to a receptor's active site remain unidentified. This information is critical for the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

No QSAR studies have been conducted on a series of derivatives of this compound. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.

Selection and Calculation of Molecular Descriptors

The first step in QSAR modeling involves the calculation of molecular descriptors that quantify various aspects of a molecule's structure. For a hypothetical series of this compound derivatives, these could include:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Such as partial charges and orbital energies.

Physicochemical descriptors: Like logP (lipophilicity) and molar refractivity.

However, without a dataset of compounds and their measured biological activities, the selection and calculation of relevant descriptors have not been performed.

Development and Validation of Predictive Models

The development and validation of predictive QSAR models for this compound derivatives are contingent on the availability of a suitable dataset. Such models, once developed, could be used to predict the activity of new, unsynthesized compounds, thereby guiding further drug discovery efforts.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations of a molecule and its relative stability in various environments. For this compound, MD simulations are instrumental in understanding the interplay between the planar quinoxaline (B1680401) core and the flexible, non-planar methylpyrrolidine ring.

MD simulations can be employed to explore the potential energy surface of this compound. These simulations typically track the root-mean-square deviation (RMSD) of the atomic positions over time to assess structural stability. A stable system will generally exhibit fluctuations around an average value, while large deviations may indicate significant conformational changes. rsc.org For quinoxaline derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes, with stable RMSD values over simulation times ranging from nanoseconds to microseconds. nih.gov

| Simulation Parameter | Typical Value/Condition | Purpose in the Study of this compound |

| Force Field | AMBER, CHARMM, GROMOS | To describe the potential energy of the system and interatomic interactions. |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA) | To mimic a physiological or experimental environment and its effect on conformation. |

| Simulation Time | 100 ns - 1 µs | To ensure adequate sampling of the conformational space. |

| Temperature | 300 K | To simulate conditions relevant to biological systems. |

| Pressure | 1 atm | To maintain constant pressure during the simulation. |

| Analysis Metrics | RMSD, RMSF, Radius of Gyration, Dihedral Angles | To quantify conformational stability, flexibility, and specific structural changes. |

This table presents typical parameters for conducting molecular dynamics simulations for the conformational analysis of organic molecules like this compound.

In Silico Screening and Virtual Library Design Based on the Quinoxaline-Pyrrolidine Scaffold

The quinoxaline-pyrrolidine scaffold represents a promising starting point for the discovery of new bioactive compounds. researchgate.net Quinoxaline derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. researchgate.netnih.gov The pyrrolidine (B122466) ring is also a common feature in many biologically active molecules. nih.gov In silico screening and the design of virtual libraries are key strategies in computational drug discovery to explore the chemical space around a core scaffold.

Virtual screening involves the computational screening of large libraries of chemical structures to identify molecules that are likely to bind to a specific biological target. This can be done through ligand-based or structure-based approaches. For the quinoxaline-pyrrolidine scaffold, a ligand-based approach might involve searching for compounds with similar 2D or 3D features, while a structure-based approach would involve docking a library of compounds into the active site of a target protein.

The design of a virtual library based on the this compound scaffold would involve systematically modifying the core structure to generate a diverse set of related molecules. researchgate.net This process typically involves defining attachment points on the scaffold where different chemical groups (R-groups) can be added. For this particular scaffold, potential points of modification include the nitrogen atoms of the quinoxaline ring, the unoccupied positions on the benzene (B151609) ring of the quinoxaline, and the nitrogen atom of the pyrrolidine ring.

The goal of virtual library design is to create a focused collection of compounds with a high probability of possessing the desired activity while also having favorable drug-like properties (e.g., appropriate molecular weight, lipophilicity, and solubility). drugdesign.org Computational tools can be used to enumerate all possible combinations of R-groups and then filter the resulting virtual library based on various physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

| Step in Virtual Library Design | Description | Application to the Quinoxaline-Pyrrolidine Scaffold |

| Scaffold Selection | Choosing a core structure with known or potential biological relevance. | The quinoxaline-pyrrolidine scaffold is selected for its presence in bioactive compounds. researchgate.net |

| Reaction Enumeration | Defining reliable chemical reactions to append building blocks to the scaffold. | Utilizing reactions like amide coupling, Suzuki coupling, or reductive amination at various positions. |

| Building Block Selection | Choosing a diverse set of commercially available or synthetically accessible R-groups. | Selecting a range of amines, boronic acids, and aldehydes to create chemical diversity. |

| Library Enumeration | Generating all possible molecular structures by combining the scaffold with the building blocks. | Creation of a large virtual library of novel quinoxaline-pyrrolidine derivatives. |

| Property Filtering | Applying computational filters to remove molecules with undesirable properties. | Filtering based on Lipinski's Rule of Five, PAINS alerts, and predicted ADMET properties. |

| Diversity Analysis | Ensuring the final library covers a broad chemical space. | Using clustering algorithms or Tanimoto similarity to select a diverse subset of compounds for synthesis. |

This table outlines the general workflow for designing a virtual library based on the this compound scaffold.

The insights gained from these computational studies can guide the synthesis of the most promising candidates, thereby saving significant time and resources in the drug discovery process. nih.gov The combination of molecular dynamics simulations and virtual library design provides a powerful, multi-faceted approach to exploring the chemical potential of the this compound scaffold.

In Vitro Biological Evaluation and Mechanistic Insights of 2 4 Methylpyrrolidin 2 Yl Quinoxaline

Investigation of Enzyme Inhibition Profiles

Assessment Against Relevant Biological Targets (e.g., Topoisomerase II, PARP-1, Myeloperoxidase, Triosephosphate Isomerase, DHFR)

No studies were found that have assessed the inhibitory activity of 2-(4-Methylpyrrolidin-2-yl)quinoxaline against topoisomerase II, poly (ADP-ribose) polymerase-1 (PARP-1), myeloperoxidase, triosephosphate isomerase, or dihydrofolate reductase (DHFR).

Elucidation of Enzyme Kinetic Parameters

In the absence of any identified enzyme inhibition, no research on the enzyme kinetic parameters (such as IC₅₀ or Kᵢ values) for this compound is available.

Receptor Binding and Modulation Studies (e.g., 5-HT3 receptors)

There is no published data on the binding affinity or modulatory effects of this compound at 5-HT3 receptors or any other receptor type.

In Vitro Antimicrobial and Antifungal Activity Spectrum

Evaluation Against Bacterial Strains (Gram-Positive and Gram-Negative)

No information exists in the scientific literature regarding the evaluation of this compound for activity against any gram-positive or gram-negative bacterial strains.

Assessment of Antifungal and Antiparasitic Efficacy

There are no published studies on the efficacy of this compound as an antifungal or antiparasitic agent.

In Vitro Antitumor Activity and Cellular Mechanism of Action

No published studies were identified that specifically investigated the in vitro antitumor activity of this compound.

There is no available data from cytotoxicity assays (such as MTT or SRB assays) for this compound against any cancer cell lines. Consequently, IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have not been determined for this specific compound.

A search of scientific databases yielded no information regarding the effect of this compound on cellular pathways in cancer cells. There are no reports on its ability to induce cell cycle arrest, trigger apoptosis (programmed cell death), or modulate the activity of transcription factors such as NFκB.

In Vitro Anti-Inflammatory and Antioxidant Potential

Specific data on the in vitro anti-inflammatory and antioxidant properties of this compound are not present in the current scientific literature.

No studies have been published that evaluate the radical scavenging activity of this compound using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. Therefore, its antioxidant capacity remains uncharacterized.

There is no available research on the ability of this compound to modulate the production of inflammatory mediators, such as nitric oxide (NO), prostaglandins, or cytokines (e.g., TNF-α, IL-6), in cell-based models of inflammation (e.g., LPS-stimulated macrophages).

Other Specific In Vitro Biological Activities

A thorough literature search did not reveal any other specific in vitro biological activities attributed to this compound.

Anti-Influenza NS1A Protein Inhibition

Research into the development of novel anti-influenza therapeutics has identified the non-structural protein 1 of influenza A (NS1A) as a promising target. The NS1A protein is highly conserved and plays a crucial role in the virus's ability to replicate by binding to double-stranded RNA (dsRNA). Small molecules that can disrupt this interaction are therefore of significant interest.

A study focused on a library of quinoxaline (B1680401) derivatives was conducted to explore their potential as NS1A inhibitors. researchgate.netnih.gov The primary screening method employed was an in vitro fluorescence polarization-based binding assay. This assay measures the displacement of a fluorescently labeled dsRNA probe from the NS1A protein by a potential inhibitor. A decrease in fluorescence polarization indicates that the compound is successfully disrupting the NS1A-dsRNA interaction. researchgate.net

Within this study, a series of 46 quinoxaline analogs were synthesized and evaluated. researchgate.net The structure-activity relationship (SAR) analysis revealed that substitutions at positions 2, 3, and 6 of the quinoxaline core were critical for inhibitory activity. researchgate.netnih.gov While the specific compound This compound was not explicitly detailed among the most active compounds in the published data, the study did highlight other derivatives with significant activity. For instance, compounds 35 and 44, which feature a 2-furyl substituent, demonstrated potent inhibition with the following IC50 values. researchgate.net

| Compound | IC50 (µM) |

| Compound 35 | 6.2 |

| Compound 44 | 3.5 |

Further investigations confirmed that these compounds likely act by binding directly to the dsRNA-binding domain of NS1A, rather than by intercalating with the dsRNA itself. researchgate.net Notably, compound 44 also demonstrated the ability to inhibit the growth of the influenza A/Udorn/72 virus in a cell-based assay. researchgate.netnih.gov

Otoprotection in In Vitro Models

Following a comprehensive review of the available scientific literature, no specific in vitro studies on the otoprotective effects of This compound were identified.

Research has been conducted on other quinoxaline derivatives for their potential to protect against drug-induced hearing loss. For example, a study screened a library of 68 quinoxaline derivatives for their ability to protect hair cells in the zebrafish lateral line from damage induced by aminoglycosides. nih.gov This screening identified quinoxaline-5-carboxylic acid (Qx28) as a potent otoprotective agent against both aminoglycoside and cisplatin-induced damage in zebrafish and mouse cochlear explants. nih.gov However, this research did not include or mention This compound .

Advanced Applications and Chemical Probe Development Based on 2 4 Methylpyrrolidin 2 Yl Quinoxaline

Design and Characterization as Fluorescent Probes

The inherent fluorescence of the quinoxaline (B1680401) core provides a foundational element for the design of novel fluorescent probes. The emission properties of quinoxaline derivatives can be finely tuned by the nature and position of substituents, making them highly adaptable for specific sensing applications. The attachment of a 4-methylpyrrolidine group at the 2-position introduces a recognition element that can be tailored for selective interaction with various analytes.

While direct studies on 2-(4-methylpyrrolidin-2-yl)quinoxaline as a fluorescent probe are not extensively documented, the principles of probe design strongly suggest its potential in this arena. The nitrogen atoms within both the quinoxaline and pyrrolidine (B122466) rings can act as binding sites for metal ions. Upon coordination with a metal cation, changes in the electronic structure of the quinoxaline fluorophore can lead to a detectable change in fluorescence intensity or a shift in the emission wavelength (a ratiometric response). For instance, various quinoxaline-based sensors have been successfully developed for the detection of biologically and environmentally important metal ions like Fe³⁺ and Ni²⁺. nih.gov A hypothetical mechanism for metal ion sensing by this compound would involve the chelation of the metal ion by the heterocyclic nitrogen atoms, leading to a modified photophysical response.

The design of such probes often involves creating a system where the fluorescence is initially "quenched" and is "turned on" in the presence of the target analyte, or vice versa. The sensitivity and selectivity of the probe are critical parameters, and these are influenced by the specific binding site and the nature of the fluorophore. In the case of this compound, the pyrrolidine moiety could be further functionalized to enhance selectivity for a particular metal ion.

Beyond metal ions, quinoxaline derivatives have been explored for other sensing applications. For example, pyrroloquinoxaline hydrazones have been identified as fluorescent probes for amyloid fibrils, which are associated with neurodegenerative diseases. nih.govresearchgate.net These probes exhibit an increase in fluorescence upon binding to the amyloid structures. This suggests that the broader pyrroloquinoxaline scaffold, of which our title compound is a structural relative, is a viable platform for developing probes for biological macromolecules. The design principle relies on the probe adopting a specific conformation upon binding, which restricts intramolecular rotation and enhances fluorescence emission. This same principle could be applied to develop viscosity-sensitive probes ("molecular rotors"), where the fluorescence quantum yield is dependent on the rotational freedom of the pyrrolidine group relative to the quinoxaline core, which in turn is restricted in more viscous environments.

The potential applications are summarized in the conceptual table below:

| Sensing Application | Potential Analyte | Hypothetical Sensing Mechanism | Reported Analogs |

| Metal Ion Detection | Fe³⁺, Ni²⁺, etc. | Chelation by nitrogen atoms leading to photoinduced electron transfer (PET) or charge-transfer (CT) modulation. | Quinoxaline dihydrazone (DHQ) for Fe³⁺, HQNM for Ni²⁺ nih.gov |

| Biosensing | Amyloid Fibrils | Binding to the target structure restricts intramolecular rotation, leading to fluorescence enhancement. | Pyrroloquinoxaline hydrazones nih.govresearchgate.net |

| Viscosity Measurement | --- | Restriction of intramolecular rotation between the pyrrolidine and quinoxaline rings in viscous media, enhancing fluorescence. | (Conceptual) |

| Moisture Content | Water molecules | Hydrogen bonding interactions with the nitrogen atoms could alter the non-radiative decay pathways, affecting fluorescence. | (Conceptual) |

Utility as Chiral Organocatalysts in Asymmetric Synthesis

The field of asymmetric organocatalysis has established the chiral pyrrolidine scaffold as a "privileged" structural motif. mdpi.combeilstein-journals.org Proline and its derivatives are highly effective in catalyzing a wide range of enantioselective transformations by forming chiral enamines or iminium ions as key intermediates. The compound this compound fits perfectly within this paradigm. The secondary amine of the pyrrolidine ring is available to react with carbonyl compounds (aldehydes or ketones) to form a chiral enamine. The quinoxaline substituent at the 2-position would then act as a bulky and electronically-defined group that effectively shields one face of the enamine, directing the approach of an electrophile to the opposite face, thus inducing asymmetry in the final product.

The steric and electronic properties of the quinoxaline group can be expected to play a crucial role in the catalyst's efficacy and selectivity. Its large, planar structure can create a well-defined chiral pocket around the reactive center. New pyrrolidine-based organocatalysts have been shown to be effective in reactions like the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. beilstein-journals.org In one study, enantioselectivities of up to 85% ee were achieved using a pyrrolidine catalyst with a bulky substituent at the C2 position. beilstein-journals.org

The performance of this compound as an organocatalyst could be evaluated in various benchmark asymmetric reactions. The table below outlines potential reactions and expected outcomes based on research on analogous pyrrolidine catalysts.

| Asymmetric Reaction | Substrates | Proposed Role of Catalyst | Key Performance Metrics from Analogs |

| Michael Addition | Aldehydes + Nitroolefins | Forms a chiral enamine intermediate; the quinoxaline group directs the stereoselective addition. | Diastereomeric Ratio (dr) up to 92:8, Enantiomeric Excess (ee) up to 85% beilstein-journals.org |

| Aldol Reaction | Aldehydes + Ketones | Formation of a chiral enamine from the ketone, which then attacks the aldehyde. The catalyst controls the facial selectivity. | High yields and enantioselectivities are characteristic of proline-type catalysts. |

| Mannich Reaction | Aldehydes + Amines + Ketones | The catalyst activates the aldehyde and ketone to facilitate a three-component reaction with stereocontrol. | Prolinamide organocatalysts have shown effectiveness in this transformation. mdpi.com |

| Diels-Alder Reaction | Dienes + Dienophiles (α,β-unsaturated aldehydes) | Forms a chiral iminium ion from the dienophile, lowering its LUMO and controlling the cycloaddition's stereochemistry. | Diarylprolinol silyl (B83357) ethers are efficient for this purpose. mdpi.combeilstein-journals.org |

Development as Molecular Tools for Biological Pathway Interrogation

The quinoxaline core is a recognized pharmacophore present in numerous biologically active compounds, including anticancer and antimicrobial agents. researchgate.nettandfonline.com Derivatives of quinoxaline have been shown to exert their effects through various mechanisms, such as the inhibition of protein kinases and the induction of apoptosis. researchgate.netnih.gov The pyrrolidine ring is also a common motif in many natural products and synthetic bioactive molecules. mdpi.com The hybrid structure of this compound, therefore, makes it an intriguing candidate for development as a molecular tool to probe and potentially modulate biological pathways.

For instance, certain quinoxaline derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov By binding to tubulin, they disrupt the formation of the microtubule network, which is essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. A study on novel quinoxaline derivatives showed potent antiproliferative activity with IC₅₀ values in the sub-micromolar range and demonstrated that the lead compound induced apoptosis via the mitochondrial pathway, associated with an increase in reactive oxygen species (ROS). nih.gov

Furthermore, quinoxaline derivatives have been developed as inhibitors of specific signaling kinases, such as Apoptosis Signal-regulating Kinase 1 (ASK1), which is involved in inflammation and fibrosis. nih.gov A synthesized derivative showed an IC₅₀ value of 30.17 nM against ASK1. nih.gov This highlights the potential of the quinoxaline scaffold to be tailored for high-potency, selective inhibition of key nodes in cellular signaling pathways.

Given these precedents, this compound could be investigated as a probe for pathways related to cell proliferation, apoptosis, and stress signaling. Its utility would stem from its ability to engage with specific biological targets, such as kinases or structural proteins, allowing researchers to study the consequences of modulating that target's activity within a cellular or organismal context.

| Biological Pathway | Potential Target | Mechanism of Interrogation | Activity of Related Quinoxaline Analogs |

| Cell Cycle Progression / Apoptosis | Tubulin | Inhibition of microtubule polymerization, leading to G2/M arrest and apoptosis. | IC₅₀ values of 0.19-0.51 µM against human cancer cell lines nih.gov |

| Stress-activated Signaling | Apoptosis Signal-regulating Kinase 1 (ASK1) | Selective inhibition of the kinase, blocking downstream inflammatory and apoptotic signals. | IC₅₀ value of 30.17 nM nih.gov |

| Cancer Cell Proliferation | Various Protein Kinases | Inhibition of kinases that are overactive in cancer, disrupting growth signals. | Quinoxalines are a known class of kinase inhibitors. researchgate.net |

| Bacterial Proliferation | DNA Gyrase / Topoisomerase | Inhibition of essential bacterial enzymes involved in DNA replication. | Quinoxaline derivatives are known antibacterial agents. researchgate.nettandfonline.com |

By systematically evaluating the biological activity of this compound and its derivatives, it may be possible to develop potent and selective molecular probes for interrogating these and other fundamental biological processes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Methylpyrrolidin 2 Yl Quinoxaline Analogues

Impact of Pyrrolidine (B122466) Ring Substituents, Including the Methyl Group, on Biological Potency and Selectivity

The pyrrolidine ring, a key feature of the 2-(4-methylpyrrolidin-2-yl)quinoxaline scaffold, offers multiple points for substitution, and modifications at these positions can significantly modulate biological activity. The methyl group at the 4-position of the pyrrolidine ring plays a critical role in defining the molecule's interaction with its biological targets.

In the broader context of heterocyclic compounds, the size and nature of substituents on a saturated ring like pyrrolidine can influence lipophilicity, conformational flexibility, and hydrogen bonding capacity, all of which are critical for binding to biological macromolecules. For example, in a study of linezolid (B1675486) analogues, which feature a different heterocyclic system, larger aromatic substitutions at a comparable position were found to be detrimental to antibacterial activity, suggesting that steric bulk can be a limiting factor. kcl.ac.uk This principle likely extends to the this compound series, where the size and electronic properties of substituents on the pyrrolidine ring would need to be carefully optimized.

Influence of Substitutions on the Quinoxaline (B1680401) Ring System on Target Engagement and Biological Response

The quinoxaline ring system is a versatile scaffold that allows for extensive modification, and substitutions on this bicyclic core have a profound impact on target engagement and the resulting biological response. nih.govresearchgate.netmdpi.com The positions available for substitution on the quinoxaline nucleus are key to modulating the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. mdpi.com

Research has shown that substitutions at various positions of the quinoxaline ring can lead to a diverse range of pharmacological activities. For instance, the introduction of halogens like chlorine or fluorine at the 6th and/or 7th positions can enhance anticancer activity. mdpi.com Similarly, the nature of the substituent at the 2-position of the quinoxaline ring is critical. Replacing an electron-releasing group with an electron-withdrawing group has been shown to decrease activity in some series of anticancer quinoxalines. mdpi.com

In the context of anti-inflammatory properties, quinoxaline derivatives are known to inhibit inflammatory modulators such as cyclooxygenase and various cytokines. researchgate.net The specific substitution pattern on the quinoxaline ring dictates the potency and selectivity of this inhibition. For example, a study on new quinoxaline derivatives possessing a hydrazone moiety demonstrated significant in-vitro anti-inflammatory and antioxidant activities. researchgate.net

Furthermore, molecular modeling studies have provided insights into how substitutions on the quinoxaline ring influence binding to specific protein targets. For example, in a series of 2-substituted-quinoxaline analogues with antiproliferative activity, the quinoxaline ring was identified as crucial for binding to topoisomerase II and EGFR. nih.gov The conversion of the quinoxaline moiety to a 1,4-dihydroquinoxaline significantly reduced cytotoxic activity, underscoring the importance of the aromatic nature of the quinoxaline ring for target engagement. nih.gov

A study on quinoxaline-2-carboxylic acid 1,4-dioxide derivatives as antimycobacterial agents revealed that the position of an amino group on the benzene (B151609) ring of the quinoxaline core significantly influenced antimicrobial activity. Moving a piperazine (B1678402) fragment from position 6 to 7 resulted in a decrease in antitubercular activity. mdpi.com

The following table summarizes the influence of various substituents on the quinoxaline ring on biological activity based on several studies.

| Substitution Position | Substituent Type | Observed Effect on Biological Activity | Reference |

| 2 | Coumarin | Potential antiproliferative activity against breast cancer cells. nih.gov | |

| 2 | Phenyl or 8-methoxy-coumarin-3-yl | Development of novel anticancer agents. rsc.org | |

| 6 and/or 7 | Halogens (Cl, F) | Increased anticancer activity. mdpi.com | |

| 2 | Electron-withdrawing group (e.g., Cl) replacing an electron-releasing group (e.g., OCH3) | Decreased anticancer activity. mdpi.com | |

| 2 | Hydrazone moiety | In-vitro anti-inflammatory and antioxidant activity. researchgate.net | |

| 6 | Piperidine | Marginally enhanced antimycobacterial activity in certain derivatives. mdpi.com | |

| 7 | Piperazine | Decreased antitubercular activity when moved from position 6. mdpi.com |

Stereochemical Effects of the 4-Methylpyrrolidin-2-yl Moiety on Overall Activity

A subtle change in the spatial orientation of the methyl group can lead to either a more favorable or a detrimental interaction with amino acid residues in the target protein. This can affect binding affinity and, consequently, the biological response. For instance, one stereoisomer might be able to form a crucial hydrophobic interaction with a specific pocket in the receptor, while another isomer, with the methyl group oriented differently, may be sterically hindered from doing so.

The importance of stereochemistry has been demonstrated in related heterocyclic compounds. For example, the synthesis and structure-chirality relationship analysis of steroidal quinoxalines have been explored to design new chiral drugs, highlighting the significance of stereoisomers in determining biological outcomes. mdpi.com

Correlation Between Molecular Features and Specific In Vitro Biological Activities

Studies have demonstrated that quinoxaline derivatives can exhibit a range of in vitro activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netmdpi.com For example, certain quinoxaline derivatives have shown potent antiproliferative activity against various cancer cell lines, such as HeLa, PC3, A549, and HCT116. mdpi.com The inhibitory effects of these compounds were found to be dependent on the specific substitution pattern on the quinoxaline scaffold. mdpi.com

In the context of anti-inflammatory activity, quinoxaline derivatives have been shown to inhibit the production of inflammatory cytokines like IL-1β, IL-6, and TNF-α in in vitro models using macrophages. researchgate.net This inhibition is often linked to the modulation of signaling pathways such as the Toll-like receptor 4 (TLR4) pathway. researchgate.net

The antimicrobial properties of quinoxaline derivatives have also been extensively studied in vitro. For instance, new pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives have shown interesting activity against Mycobacterium tuberculosis H37Rv. nih.gov Similarly, novel pyrrolidine-bearing quinoxaline hybrids have demonstrated potent bactericidal and antiviral activities against various pathogenic strains in vitro. nih.gov One particular compound from this series exhibited significant antiviral activity against HSV-1, H1N1, and SARS-CoV-2 viruses. nih.gov

The table below illustrates the correlation between specific molecular features of quinoxaline analogues and their observed in vitro biological activities.

| Molecular Feature | In Vitro Biological Activity | Target/Assay | Reference |

| 2-Coumarin-substituted-quinoxaline | Antiproliferative activity | MCF-7 breast cancer cells | nih.gov |

| Quinoxaline-furan derivatives | Antiproliferative activity, ROS production, apoptosis | HeLa, PC3, A549, HCT116 cancer cell lines | mdpi.com |

| 2-Methoxy-N-(3-quinoxalin-2-ylphenyl)benzamide | Inhibition of inflammatory cytokine production | LPS-stimulated primary mouse macrophages | researchgate.net |

| Pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives | Antimycobacterial activity | Mycobacterium tuberculosis H37Rv | nih.gov |

| Pyrrolidine-bearing quinoxaline with an azo bridge | Antiviral activity | HSV-1, H1N1, SARS-CoV-2 viruses | nih.gov |

| 4-Phenyl-2-quinolone derivatives | Antiproliferative activity | COLO205, A498, H460, Hep 3B cancer cell lines | nih.gov |

Ligand Efficiency and Druglikeness Assessments in SAR Optimization

In the process of optimizing Structure-Activity Relationships (SAR), ligand efficiency (LE) and druglikeness assessments are invaluable tools for guiding the selection and modification of lead compounds. nih.gov Ligand efficiency metrics provide a way to evaluate the binding affinity of a compound in relation to its size, typically measured by the number of heavy atoms. nih.gov This helps in identifying smaller, more efficient fragments that can be elaborated into potent and drug-like candidates.

Druglikeness, on the other hand, is a qualitative concept used to assess a compound's suitability for development as a drug, considering factors like oral bioavailability and metabolic stability. researchgate.net These properties are often predicted based on physicochemical parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

For quinoxaline derivatives, these assessments are crucial for navigating the vast chemical space of possible analogues. While a compound may exhibit high potency, it might not be a viable drug candidate if it has poor ligand efficiency or unfavorable druglikeness properties. For example, a large, lipophilic molecule might show high affinity in an in vitro assay but could suffer from poor solubility and rapid metabolism in vivo.

Quantitative Structure-Activity Relationship (QSAR) studies on quinoxaline derivatives have also been employed to understand the molecular descriptors that influence binding affinity, which is directly related to ligand efficiency. nih.gov By identifying the key structural features that contribute to both potency and favorable physicochemical properties, researchers can more effectively design and synthesize novel this compound analogues with a higher probability of success as therapeutic agents.

Conclusion and Future Perspectives in the Academic Research of 2 4 Methylpyrrolidin 2 Yl Quinoxaline

Synthesis of Key Research Findings and Current State of Knowledge

A thorough review of existing literature indicates that while extensive research exists on the individual components of 2-(4-Methylpyrrolidin-2-yl)quinoxaline, there are no published studies that focus on this specific molecule. The current state of knowledge is therefore limited to the general properties and synthetic methodologies associated with the broader classes of quinoxalines and substituted pyrrolidines. The potential for synergistic effects or unique biological activities arising from the combination of these two scaffolds in this particular arrangement has not been investigated.

Emerging Research Directions and Methodological Advancements in Heterocyclic Chemistry

Recent advancements in heterocyclic chemistry, such as the development of novel catalytic systems for C-N bond formation and green synthetic methods, offer promising avenues for the potential synthesis of this compound. mdpi.comnih.gov Methodologies involving the coupling of pre-functionalized quinoxaline (B1680401) and pyrrolidine (B122466) precursors could theoretically be employed. For instance, the reaction of a 2-haloquinoxaline with a suitable 4-methylpyrrolidine derivative could be a plausible synthetic route. However, without experimental validation, this remains speculative.

Potential for Further Exploration of this compound as a Research Tool and Lead Scaffold for Novel Chemical Entities

Given the diverse biological activities associated with both the quinoxaline and pyrrolidine cores, this compound represents an intriguing yet unexploited molecule for chemical biology and drug discovery. Its structure suggests potential for interaction with various biological targets. The methyl-substituted pyrrolidine moiety could influence binding affinity, selectivity, and metabolic stability.

Future research efforts would first need to focus on the successful synthesis and unambiguous characterization of this compound. Following this, a systematic biological evaluation against a panel of relevant targets (e.g., kinases, proteases, GPCRs) would be essential to elucidate its potential as a bioactive compound. Furthermore, its properties as a research tool, for example as a fragment for screening libraries or as a chiral ligand in catalysis, could be explored. Until such foundational research is conducted, the scientific community's understanding of this specific chemical entity will remain speculative.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(4-methylpyrrolidin-2-yl)quinoxaline derivatives?

- Answer : The synthesis typically involves condensation reactions between o-phenylenediamine and substituted ketones. For example, brominated intermediates (e.g., aryl bromomethyl ketones) can be reacted with o-phenylenediamine in ethanol under reflux, yielding dihydroquinoxaline precursors. Subsequent acetylation or halogenation steps refine the final product (e.g., 73% yield for 2-(2-acetoxy-5-bromo)phenyl quinoxaline via acetic anhydride treatment) . Alternative routes include coupling with ethyl chloroacetate or phenyl diazonium chloride to introduce ester or azo functional groups . Key characterization techniques include 1H-NMR to resolve isomeric structures and confirm regioselectivity .

Q. How can researchers optimize regioselectivity during quinoxaline functionalization?

- Answer : Regioselectivity is influenced by reaction conditions and catalysts. For instance, ammonium bifluoride can catalyze regioselective glyoxal condensations with aromatic amines, achieving >90% yields for 2-arylquinoxalines . Temperature control (e.g., 60°C for bromination) and solvent choice (e.g., glacial acetic acid for halogenation) also minimize side products . Computational tools like molecular docking may predict reactive sites to guide synthetic planning .

Q. What analytical techniques are critical for characterizing quinoxaline derivatives?

- Answer :

- 1H-NMR : Identifies isomerism (e.g., distinct peaks for dihydroquinoxaline vs. acetylated products) .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal structures, as demonstrated for 3-(4-fluorophenyl)-6-methoxy-2-(4-pyridyl)quinoxaline .

- HPLC : Assesses purity, especially for biologically active compounds (>97% purity thresholds) .

Advanced Research Questions

Q. How do structural modifications (e.g., pyrrolidine vs. coumarin substituents) influence the biological activity of quinoxaline derivatives?

- Answer : Substituents dictate target engagement. For example:

- Pyrrolidine groups : Enhance solubility and membrane permeability, critical for CNS-targeting agents .

- Coumarin moieties : Improve antiproliferative activity (e.g., IC50 = 8.2 µM against MCF-7 cells via topoisomerase II inhibition) .

- Arylhydrazinyl groups : Increase DNA intercalation, as seen in (E)-2-(2-arylhydrazinyl)quinoxalines with sub-micromolar cytotoxicity .

Structure-activity relationship (SAR) studies should combine in vitro assays (e.g., cell cycle arrest analysis) with molecular dynamics simulations to validate binding modes .

Q. What computational strategies are used to elucidate the mechanism of quinoxaline-based inhibitors?

- Answer :

- Molecular Docking : Predicts binding affinities to targets like TGF-βRI (e.g., SB525334, IC50 = 14.3 nM) .

- Molecular Dynamics (MD) Simulations : Models protein-ligand stability over time, identifying key interactions (e.g., hydrogen bonds with ALK5 kinase) .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to correlate with redox activity or fluorescence .

Q. How can researchers resolve contradictions in biological data for quinoxaline derivatives?

- Answer : Discrepancies often arise from assay conditions or isomerism. For example:

- Isomer-Specific Activity : 2-substituted quinoxalines may exhibit divergent potency based on diastereomer ratios, necessitating chiral HPLC separation .

- Cell Line Variability : Test compounds across multiple lines (e.g., MCF-7 vs. HEK293) to distinguish tissue-specific effects .

- Dose-Response Validation : Use orthogonal assays (e.g., Western blot for protein expression vs. qPCR for mRNA) to confirm mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.